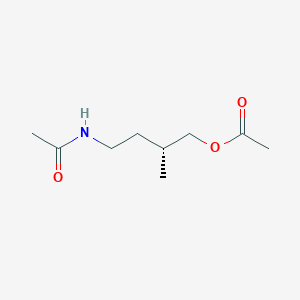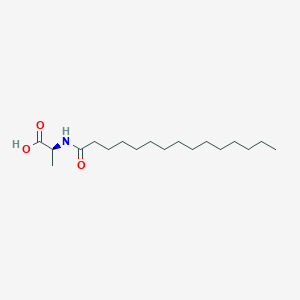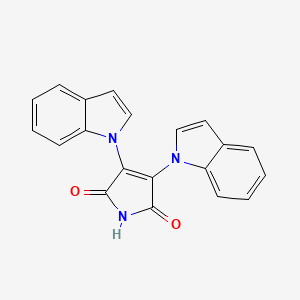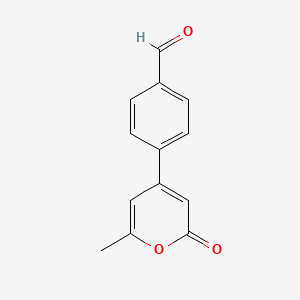![molecular formula C16H13FO B14240614 1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one CAS No. 188594-99-2](/img/structure/B14240614.png)
1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one is an organic compound characterized by the presence of a fluorophenyl group attached to an ethenyl group, which is further connected to a phenyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with acetophenone under basic conditions to form the desired product. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen atoms or other functional groups onto the phenyl rings.
Scientific Research Applications
1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-2-phenyl-ethanone
- 1-(2-Fluorophenyl)ethanone
- 1-Ethynyl-4-fluorobenzene
Comparison: 1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one is unique due to the presence of both fluorophenyl and ethenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and development .
Properties
CAS No. |
188594-99-2 |
|---|---|
Molecular Formula |
C16H13FO |
Molecular Weight |
240.27 g/mol |
IUPAC Name |
1-[4-[2-(4-fluorophenyl)ethenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H13FO/c1-12(18)15-8-4-13(5-9-15)2-3-14-6-10-16(17)11-7-14/h2-11H,1H3 |
InChI Key |
OLZBJTGPXOZXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)


![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)



![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)
![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)


![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
